molecular formula C18H17BrO3 B8213863 Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate

Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate

Cat. No.: B8213863
M. Wt: 361.2 g/mol
InChI Key: UDZKUPHWZJYHOK-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate is an organic compound that features a benzyl ester functional group, a bromine atom, and a cyclopropylmethoxy substituent on a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate typically involves the esterification of 4-bromo-2-(cyclopropylmethoxy)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more robust purification techniques such as distillation under reduced pressure to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products such as 4-azido-2-(cyclopropylmethoxy)benzoate or 4-thiocyanato-2-(cyclopropylmethoxy)benzoate.

    Oxidation: 4-bromo-2-(cyclopropylmethoxy)benzoic acid.

    Reduction: Benzyl 4-bromo-2-(cyclopropylmethoxy)benzyl alcohol.

Scientific Research Applications

Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its potential as a pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate exerts its effects depends on the context of its application. In chemical reactions, the bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-bromobenzoate
  • Benzyl 2-(cyclopropylmethoxy)benzoate
  • 4-Bromo-2-(cyclopropylmethoxy)benzoic acid

Uniqueness

Benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the benzoate ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 4-bromo-2-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c19-15-8-9-16(17(10-15)21-11-14-6-7-14)18(20)22-12-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKUPHWZJYHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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